4-Methylnaphthalen-1-amine
Overview
Description
4-Methylnaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₁N It is a derivative of naphthalene, where an amine group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of 4-methylnaphthalene to form 4-methyl-1-nitronaphthalene, followed by reduction to yield this compound. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalenes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalenes.
Substitution: Amides and sulfonamides.
Scientific Research Applications
4-Methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylnaphthalen-1-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Naphthalen-1-amine: Lacks the methyl group at the fourth position.
4-Methylnaphthalen-2-amine: The amine group is attached to the second carbon instead of the first.
2-Methylnaphthalen-1-amine: The methyl group is attached to the second carbon instead of the fourth.
Uniqueness: 4-Methylnaphthalen-1-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets that similar compounds may not .
Properties
IUPAC Name |
4-methylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFYUZCANYLWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330640 | |
Record name | 4-methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4523-45-9 | |
Record name | 4-methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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